DPC168 versus Oxane‑Containing Analog 6: CYP2D6 Selectivity Improvement Driven by the Tetrahydropyran Ring
The target compound shares the oxan‑4‑yl urea motif that was explicitly validated in the direct head‑to‑head comparison of DPC168 (cyclohexyl central ring) with compound 6 (tetrahydropyran central ring). In this study, compound 6 retained nanomolar CCR3 binding potency (IC50 = 6.0 nM) while attenuating CYP2D6 inhibition by approximately 19‑fold relative to DPC168 (CYP2D6 IC50 = 570 nM for 6 versus 30 nM for DPC168), translating to a CYP2D6 selectivity margin of ~95‑fold for 6 versus only ~15‑fold for DPC168 [1]. The oxane ring’s reduced lipophilicity (clogD7.4 = 0.89 for the tetrahydropyran linker versus 3.39 for the cyclohexyl linker in DPC168) is the primary driver of this selectivity improvement [1].
| Evidence Dimension | CYP2D6 selectivity (CYP2D6 IC50 / CCR3 IC50 ratio) conferred by the saturated heterocyclic ring |
|---|---|
| Target Compound Data | Compound 6 (tetrahydropyran analog): CCR3 IC50 = 6.0 nM; CYP2D6 IC50 = 570 nM; selectivity ratio ≈ 95 [1]. |
| Comparator Or Baseline | DPC168 (cyclohexyl analog): CCR3 IC50 ≈ 2.0 nM; CYP2D6 IC50 ≈ 30 nM; selectivity ratio ≈ 15 [1]. |
| Quantified Difference | CYP2D6 selectivity improved from ~15-fold (DPC168) to ~95-fold (compound 6); approximately 6.3‑fold improvement in CYP2D6 selectivity margin. Absolute CYP2D6 IC50 shifted from 30 nM to 570 nM (19‑fold reduction in CYP2D6 inhibitory potency). |
| Conditions | CCR3 binding: inhibition of [125I]eotaxin binding to human CCR3 expressed in CHO cells. CYP2D6: inhibition of oxidative demethylation of a model substrate by recombinant human CYP2D6. clogD7.4 values calculated for the core heterocyclic linkers (lacking the two appendages). Source: Pruitt et al., Bioorg Med Chem Lett. 2007;17:2992-2997, Tables 1 and 3. |
Why This Matters
For procurement decisions, a compound incorporating the oxane ring provides a pre‑validated structural determinant for minimizing CYP2D6‑mediated drug‑drug interaction risk, which DPC168 (cyclohexyl‑based) lacked; this selectivity margin was empirically demonstrated across multiple heterocyclic analogs in the same study and is not achievable with the cyclohexyl or tetrahydrothiopyran congeners.
- [1] Pruitt JR, Batt DG, Wacker DA, et al. CC chemokine receptor-3 (CCR3) antagonists: improving the selectivity of DPC168 by reducing central ring lipophilicity. Bioorg Med Chem Lett. 2007;17(11):2992-2997. doi:10.1016/j.bmcl.2007.03.065 (Table 1: DPC168 CCR3 IC50 ≈ 2.0 nM, CYP2D6 IC50 ≈ 30 nM; Table 3: compound 6 CCR3 IC50 = 6.0 nM, CYP2D6 IC50 = 570 nM; linker clogD7.4 values: cyclohexyl = 3.39, tetrahydropyran = 0.89) View Source
